![molecular formula C23H21N3O3S2 B2823087 4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886940-16-5](/img/structure/B2823087.png)

4-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

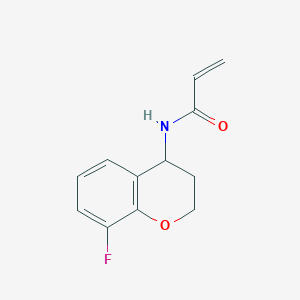

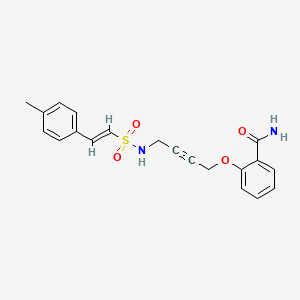

Description

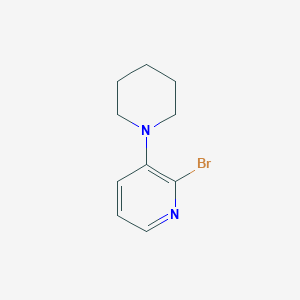

The compound is a complex organic molecule that contains several functional groups, including an ethylsulfonyl group, a methylbenzothiazole group, and a pyridinylmethyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions such as catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The 4-methylbenzo[d]thiazol-2-yl component, for example, consists of a benzene ring fused with a thiazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the 4-methylbenzo[d]thiazol-2-yl component has a predicted boiling point of 315.7±11.0 °C and a predicted density of 1.191±0.06 g/cm3 .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

- The study on the synthesis of "3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide," a key intermediate of Tianeptine, utilized a compound with similar functional groups, demonstrating the compound's role in synthesizing complex heterocycles through methods like condensation, methylation, and cyclization (Z. Xiu-lan, 2009).

Photophysical Properties and Material Sciences

- Research on "Synthesis and Photophysical Properties of 5-N-Arylaminothiazoles with Sulfur-Containing Groups on the Aromatic Ring at the 2-Position" explored the effects of sulfur-containing functional groups on the electronic structures of thiazoles, showcasing the compound's potential in developing new materials with specific photophysical properties (T. Murai, Hidenori Furukawa, K. Yamaguchi, 2018).

Antimicrobial and Antifungal Activity

- The creation of "2N (R)-5R1-1,3,4-thiadiazol-2-yl-arylsulfonamides and N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides" extended derivatives of sulfonyl-substituted nitrogen-containing heterocycles, demonstrating significant antimicrobial and antifungal activity, highlighting the potential of similar compounds in pharmaceutical applications (I. Sych et al., 2019).

Biological Evaluation and Drug Discovery

- "Synthesis, Spectral Studies and C-S Bond Fission of Some Novel Alkyl [(Substituted Phenylsulfonyl)-Methyl]-3-Nitrobenzoates and Their Sulfinyl Derivatives" provided insights into the synthesis and structural analysis of compounds with a focus on the carbon-sulfur bond fission, relevant to the development of novel therapeutic agents (A. El-Bardan, 1992).

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

- An investigation into "Absorption, Distribution, Metabolism, and Excretion of [14C]GDC-0449 (Vismodegib)," highlighted the metabolic pathways, including unique ones via pyridine ring opening, relevant to understanding the ADME profile of drugs with similar structural motifs (Qin Yue et al., 2011).

Properties

IUPAC Name |

4-ethylsulfonyl-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S2/c1-3-31(28,29)19-12-10-17(11-13-19)22(27)26(15-18-8-4-5-14-24-18)23-25-21-16(2)7-6-9-20(21)30-23/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTBPNQHEFLLJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2823005.png)

![1-Benzhydryl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2823006.png)

![{[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methyl}(methyl)amine](/img/structure/B2823009.png)

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2823014.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B2823019.png)

![1-(2,4-dimethylphenyl)-4-(prop-2-en-1-ylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2823022.png)

![(E)-({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amino 2,2-dimethylpropanoate](/img/structure/B2823023.png)

![N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823025.png)